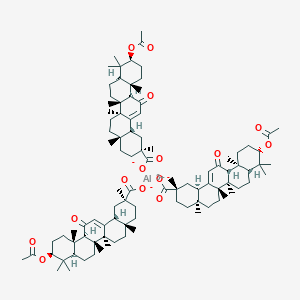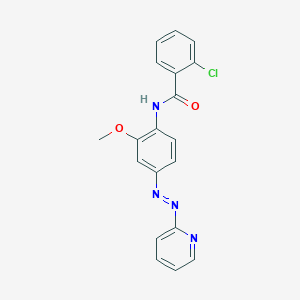
Alloswitch-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloswitch-1 is a photoswitchable allosteric modulator that selectively targets the metabotropic glutamate receptor 5. This compound is unique due to its ability to control receptor activity with light, making it a valuable tool in optopharmacology. This compound contains an azobenzene group, which allows it to switch between active and inactive forms upon exposure to different wavelengths of light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alloswitch-1 involves the incorporation of an azobenzene moiety into a known ligand structure. The process typically includes the following steps:
Formation of Azobenzene: The azobenzene group is synthesized through a diazotization reaction followed by a coupling reaction with aniline derivatives.
Attachment to Ligand: The azobenzene group is then attached to a ligand that targets the metabotropic glutamate receptor 5 through a series of condensation and substitution reactions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Alloswitch-1 undergoes several types of chemical reactions, primarily driven by its azobenzene group:
Photoisomerization: Exposure to ultraviolet light (380 nm) converts this compound from its trans configuration to its cis configuration, reducing its activity. .
Substitution Reactions: The azobenzene group can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Ultraviolet Light: Used for photoisomerization to convert this compound to its less active cis form.
Visible Light: Used to revert this compound to its active trans form
Major Products:
Trans-Alloswitch-1: The active form that acts as a negative allosteric modulator.
Cis-Alloswitch-1: The less active form produced upon exposure to ultraviolet light
Wissenschaftliche Forschungsanwendungen
Alloswitch-1 has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional dynamics of metabotropic glutamate receptor 5 through light-controlled modulation
Biology: Employed in optopharmacology to control cellular processes with high spatial and temporal precision
Medicine: Potential therapeutic applications in treating central nervous system disorders by selectively modulating receptor activity
Industry: Utilized in the development of light-controlled drugs and therapeutic agents
Wirkmechanismus
Alloswitch-1 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5. In its trans configuration, it acts as a negative allosteric modulator, inhibiting receptor activity. Upon exposure to ultraviolet light, it isomerizes to the cis configuration, which has reduced inhibitory activity. This reversible modulation allows precise control over receptor activity using light .
Similar Compounds:
Phenylazopyridines: These compounds also contain photoisomerizable groups and can modulate receptor activity with light.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another negative allosteric modulator of metabotropic glutamate receptor 5, but it lacks the photoswitchable property.
Uniqueness of this compound: this compound stands out due to its photoswitchable nature, allowing reversible control of receptor activity with light. This feature provides a high degree of precision in modulating biological processes, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H15ClN4O2 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O2/c1-26-17-12-13(23-24-18-8-4-5-11-21-18)9-10-16(17)22-19(25)14-6-2-3-7-15(14)20/h2-12H,1H3,(H,22,25) |
InChI-Schlüssel |
JJRNGNCTPCWXGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



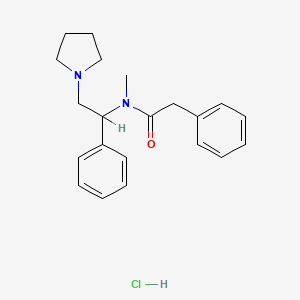
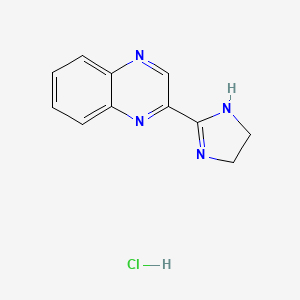
![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B10768440.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride](/img/structure/B10768450.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B10768457.png)
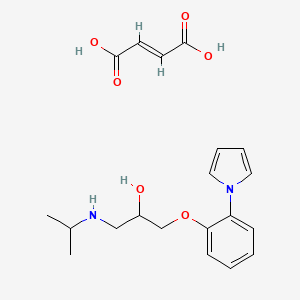
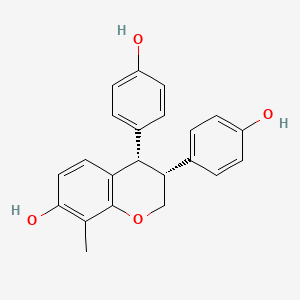
![2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic Acid](/img/structure/B10768479.png)
![2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10768482.png)
![13-(dimethylamino)-5-(4-(111C)methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10768486.png)

![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetic acid](/img/structure/B10768502.png)

